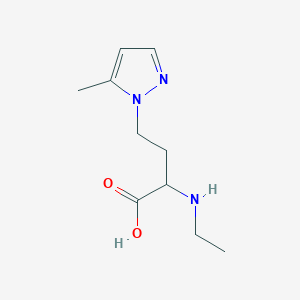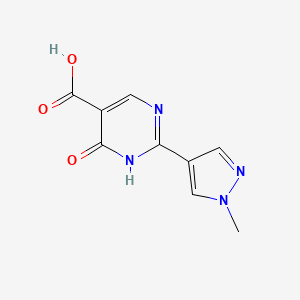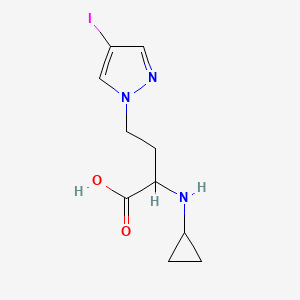
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a trifluoroethoxy group at the 4-position and an amine group at the 5-position of the pyrimidine ring.
Méthodes De Préparation
The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine typically involves the following steps :
Starting Materials: The synthesis begins with 2,4-dichloro-5-nitropyrimidine.
Reaction with Sodium Hydroxide and 2,2,2-Trifluoroethanol: The starting material is reacted with sodium hydroxide and 2,2,2-trifluoroethanol in tetrahydrofuran (THF) at room temperature for 12 hours.
Catalytic Hydrogenation: The resulting product is subjected to catalytic hydrogenation using 10% palladium on carbon under hydrogen atmosphere at 22°C for 6 hours.
Analyse Des Réactions Chimiques
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction:
Formation of Derivatives: The compound can be used to synthesize various derivatives by reacting with different reagents, such as pyrimidine-2-thiol, leading to the formation of substituted pyrimidines.
Applications De Recherche Scientifique
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine has several scientific research applications, including :
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Studies: It is used in various biological studies to understand its effects on different biological pathways and targets.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to inhibit certain enzymes and modulate biological pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as :
2-(Anilino)pyrimidine-4-carboxamides: These compounds are known for their potent inhibitory effects on glycogen synthase kinase-3 (GSK-3).
Substituted Pyrimidine-2-thiol Derivatives: These derivatives exhibit various biological activities and are used in medicinal chemistry research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C6H6F3N3O |
|---|---|
Poids moléculaire |
193.13 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)2-13-5-4(10)1-11-3-12-5/h1,3H,2,10H2 |
Clé InChI |
APKKPCCUYSUMHT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)OCC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
amine](/img/structure/B15326459.png)




![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)





